Cas no 69985-32-6 ((S)-4-Benzyloxy-1,2-butanediol)

(S)-4-Benzyloxy-1,2-butanediol Chemical and Physical Properties
Names and Identifiers
-
- (S)-4-Benzyloxy-1,2-butanediol
- ANW-35806
- (+)-(S)-4-(benzyloxy)butane-1,2-diol
- (S)-4-(benzyloxy)-butane-1,2-diol
- B2900
- (S)-4-phenylmethoxy-1,2-butanediol
- CTK5D1657
- AG-G-73114
- 4-benzyloxybutane-1,2-diol
- SureCN4185933
- (S)-4-(benzyloxy)butane-1,2-diol
- (R)-4-benzyloxy-1,2-butanediol
- (2S)-4-phenylmethoxybutane-1,2-diol
- TVRPDIKPMQUOSL-NSHDSACASA-N
- (S)-4-O-Benzyl-1,2,4-butanetriol
- 1,2-Butanediol, 4-(phenylmethoxy)-, (2S)-
- DTXSID30430770
- AKOS015839470
- SCHEMBL4185933
- CS-0455043
- (2S)-4-(BENZYLOXY)BUTANE-1,2-DIOL
- 69985-32-6
- MFCD10000950
- T71246
-
- MDL: MFCD10000950
- Inchi: 1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1
- InChI Key: TVRPDIKPMQUOSL-NSHDSACASA-N
- SMILES: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])O[H])O[H]
Computed Properties
- Exact Mass: 196.11000
- Monoisotopic Mass: 196.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 49.7
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: 。
- Density: 1.12
- Boiling Point: 170°C/3mmHg
- Flash Point: 175.1±25.1 °C
- Refractive Index: -23.0 ° (C=5, EtOH)
- PSA: 49.69000
- LogP: 0.94650
- Solubility: 。
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
(S)-4-Benzyloxy-1,2-butanediol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Safety Instruction: H303+H313+H110
- Storage Condition:Store at 4 ℃, better at -4 ℃
(S)-4-Benzyloxy-1,2-butanediol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
(S)-4-Benzyloxy-1,2-butanediol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B593598-100mg |
(S)-4-Benzyloxy-1,2-butanediol |
69985-32-6 | 100mg |
$ 210.00 | 2022-06-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S160994-1G |
(S)-4-Benzyloxy-1,2-butanediol |
69985-32-6 | >95.0%(GC) | 1g |
¥1499.90 | 2023-09-01 | |
abcr | AB252260-1 g |
(S)-4-Benzyloxy-1,2-butanediol, 95%; . |
69985-32-6 | 95% | 1g |
€408.70 | 2023-05-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2900-1G |
(S)-4-Benzyloxy-1,2-butanediol |
69985-32-6 | >95.0%(GC) | 1g |
¥890.00 | 2024-04-16 | |
abcr | AB252260-1g |
(S)-4-Benzyloxy-1,2-butanediol, 95%; . |
69985-32-6 | 95% | 1g |
€353.20 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525710-1g |
(S)-4-(benzyloxy)butane-1,2-diol |
69985-32-6 | 98% | 1g |
¥990.00 | 2024-05-03 | |
Crysdot LLC | CD12041601-1g |
(S)-4-(Benzyloxy)butane-1,2-diol |
69985-32-6 | 97% | 1g |
$333 | 2024-07-24 | |
TRC | B593598-10mg |
(S)-4-Benzyloxy-1,2-butanediol |
69985-32-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B593598-50mg |
(S)-4-Benzyloxy-1,2-butanediol |
69985-32-6 | 50mg |
$ 135.00 | 2022-06-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2900-200MG |
(S)-4-Benzyloxy-1,2-butanediol |
69985-32-6 | >95.0%(GC) | 200mg |
¥195.00 | 2024-04-16 |
(S)-4-Benzyloxy-1,2-butanediol Related Literature
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
3. Caper tea
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on (S)-4-Benzyloxy-1,2-butanediol
(S)-4-Benzyloxy-1,2-butanediol: A Comprehensive Overview
The compound with CAS No. 69985-32-6, commonly referred to as (S)-4-Benzyloxy-1,2-butanediol, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its chiral center at the fourth carbon atom, which imparts it with distinct optical properties and biological activity. The molecule consists of a butanediol backbone with a benzyl ether group attached at the fourth position, making it a valuable substrate for various chemical transformations and applications.
Recent advancements in stereochemistry and asymmetric synthesis have highlighted the importance of (S)-4-Benzyloxy-1,2-butanediol as a key intermediate in the synthesis of bioactive compounds. Researchers have utilized this compound to construct complex natural product frameworks, such as terpenoids and alkaloids, due to its versatile functional groups and stereochemical integrity. The presence of both hydroxyl and ether functionalities in the molecule allows for a wide range of chemical reactions, including oxidation, reduction, and coupling reactions.
In terms of physical properties, (S)-4-Benzyloxy-1,2-butanediol exhibits a melting point of approximately 55°C and a boiling point around 175°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it amenable to various extraction and purification techniques. The compound's stability under mild conditions has also been validated through recent thermal analysis studies, which demonstrate minimal decomposition up to 150°C.
The synthesis of (S)-4-Benzyloxy-1,2-butanediol typically involves a multi-step process that begins with the preparation of the corresponding diol intermediate. One widely adopted method employs the Sharpless asymmetric dihydroxylation reaction to introduce the hydroxyl groups with high enantioselectivity. Subsequent protection-deprotection strategies are then employed to install the benzyl ether group at the desired position. This approach ensures high purity and optical purity of the final product, which are critical for its applications in drug discovery and materials science.
Recent studies have explored the use of (S)-4-Benzyloxy-1,2-butanediol as a chiral building block in enantioselective catalysis. For instance, researchers have reported its utility in organocatalytic reactions for constructing biologically relevant molecules with high enantiomeric excess (ee). The compound's ability to act as both a nucleophile and an electrophile makes it an ideal candidate for designing asymmetric induction protocols.
In addition to its role in organic synthesis, (S)-4-Benzyloxy-1,2-butanediol has found applications in polymer chemistry. By incorporating this compound into polymeric networks via click chemistry or step-growth polymerization methods, scientists have developed novel materials with tunable mechanical properties and stimuli-responsive behavior. These materials hold promise for use in drug delivery systems and advanced sensors.
The biological activity of (S)-4-Benzyloxy-1,2-butanediol has also been investigated in recent years. In vitro assays have demonstrated its potential as an antioxidant agent due to its ability to scavenge free radicals effectively. Furthermore, studies on cellular uptake mechanisms suggest that this compound may serve as a carrier for delivering bioactive molecules across cellular membranes.
In conclusion, CAS No. 69985-32-6 or (S)-4-Benzyloxy-1,2-butanediol represents a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and analytical techniques, continues to expand its utility in both academic research and industrial settings. As ongoing research delves deeper into its properties and potential uses, this compound is poised to play an increasingly significant role in the development of innovative chemical solutions.
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